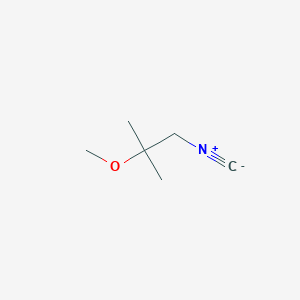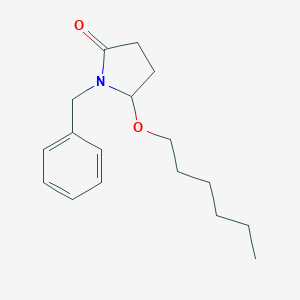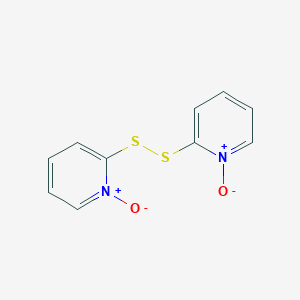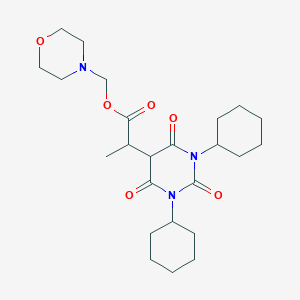
2-Methoxyisobutylisonitrile
Vue d'ensemble
Description
2-Methoxyisobutylisonitrile (MIBI) is a compound that has garnered attention due to its utility in medical imaging, particularly as a perfusion agent in myocardial imaging. It forms a cationic complex with technetium-99m, which is used to detect coronary artery disease through perfusion imaging .
Synthesis Analysis
The synthesis of MIBI has been improved to be more efficient. A two-step process has been described that results in an overall yield of 53%. This process is significant as it provides an effective way to produce MIBI for its subsequent use in forming complexes with copper and technetium-99m for medical imaging purposes .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of MIBI, they do mention the synthesis and application of related nicotinonitrile derivatives, which exhibit interesting photophysical properties and have been studied using spectroscopic methods, crystal structure analysis, and DFT calculations . These studies are important as they can provide insights into the behavior of similar compounds like MIBI.
Chemical Reactions Analysis
The reactivity of MIBI and its analogs has been explored, particularly in the context of labelling with technetium-99m. The synthesis of 2-alkoxyisobutylisonitrile, a related compound, involves haloalkoxylation of isobutylene, followed by conversion to the corresponding amine and then to the isonitrile. The labelling with technetium-99m is achieved through a ligand exchange reaction, with an efficiency of over 95%, which is crucial for the reliability of medical imaging techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of MIBI are closely related to its function as a complexing agent for technetium-99m in myocardial perfusion imaging. Its ability to form a stable cationic complex is essential for its role in detecting coronary artery disease. The gated technetium-99m MIBI perfusion imaging technique has shown to improve the detection of defects in specific coronary artery regions, which underscores the importance of the physical and chemical properties of MIBI in clinical applications .
Relevant Case Studies
One case study involves the comparison of ungated and end-diastolic gated technetium-99m MIBI perfusion imaging. The study found that using the end-diastolic frame significantly enhanced the diagnostic capacity of MIBI perfusion imaging, particularly in detecting defects in the left anterior descending artery territory and the right coronary artery region .
Applications De Recherche Scientifique
Myocardial Perfusion Imaging
- Scientific Field: Nuclear Medicine
- Application Summary: MIBI is used as a complexing agent for Technetium-99m (99mTc) in myocardial perfusion imaging . This is a non-invasive imaging test that shows how well blood flows through (perfuses) your heart muscle.
- Methods of Application: MIBI is synthesized in a two-step process with an overall yield of 53%. The preparation of its copper and technetium-99m complexes is also presented .
- Results or Outcomes: The 99mTc hexakis (2-methoxyisobutylisonitrile) is a cationic complex useful as a myocardial perfusion agent .
Diagnostic and Therapeutic Response Assessment in Rodent Myocardial Infarct Model
- Scientific Field: Biomedicine
- Application Summary: MIBI is used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) for assessing diagnostic and therapeutic responses in rodent myocardial infarct models .
- Methods of Application: SPECT is performed 60 minutes after injection of 99mTc-hexakis-2-methoxyisobutylisonitrile .
- Results or Outcomes: The study investigates the most appropriate methodological approach for the automatic measurement of rodent myocardial infarct polar map using histogram-based thresholding and unsupervised deep learning (DL)-based segmentation .
Imaging of Multiple Drug Resistance Transporters in Cancer
- Scientific Field: Oncology
- Application Summary: MIBI is used for imaging of multiple drug resistance transporters in cancer .
- Methods of Application: The study examines the affinity of 99mTc-labeled compounds for these transporters and their stability .
- Results or Outcomes: The study provides insights into the affinity and stability of 99mTc-labeled MIBI for imaging of multiple drug resistance transporters in cancer .
Synthesis of MIBI
- Scientific Field: Radioanalytical and Nuclear Chemistry
- Application Summary: MIBI is synthesized in a two-step process with an overall yield of 53% .
- Methods of Application: The synthesis of 2-methoxyisobutylisonitrile (MIBI) is described by a modified and improved procedure in a two-step process .
- Results or Outcomes: The preparation of its copper and technetium-99m complexes is also presented .
Assessment of Therapeutic Response in Rodent Myocardial Infarct Model
- Scientific Field: Biomedicine
- Application Summary: MIBI is used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) for assessing therapeutic responses in rodent myocardial infarct models .
- Methods of Application: PET is performed after injecting 64 Cu-pyruvaldehyde-bis (N4-methylthiosemicarbazone). SPECT is performed 60 min after injection of 99m Tc-hexakis-2-methoxyisobutylisonitrile .
- Results or Outcomes: The study investigates the most appropriate methodological approach for the automatic measurement of rodent myocardial infarct polar map using histogram-based thresholding and unsupervised deep learning (DL)-based segmentation .
Imaging of Multiple Drug Resistance Transporters in Cancer
- Scientific Field: Oncology
- Application Summary: MIBI is used for imaging of multiple drug resistance transporters in cancer .
- Methods of Application: The study examines the affinity of 99mTc-labeled compounds for these transporters and their stability .
- Results or Outcomes: The study provides insights into the affinity and stability of 99mTc-labeled MIBI for imaging of multiple drug resistance transporters in cancer .
Synthesis of MIBI
- Scientific Field: Radioanalytical and Nuclear Chemistry
- Application Summary: MIBI is synthesized in a two-step process with an overall yield of 53% .
- Methods of Application: The synthesis of 2-methoxyisobutylisonitrile (MIBI) is described by a modified and improved procedure in a two-step process .
- Results or Outcomes: The preparation of its copper and technetium-99m complexes is also presented .
Assessment of Therapeutic Response in Rodent Myocardial Infarct Model
- Scientific Field: Biomedicine
- Application Summary: MIBI is used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) for assessing therapeutic responses in rodent myocardial infarct models .
- Methods of Application: PET is performed after injecting 64 Cu-pyruvaldehyde-bis (N4-methylthiosemicarbazone). SPECT is performed 60 min after injection of 99m Tc-hexakis-2-methoxyisobutylisonitrile .
- Results or Outcomes: The study investigates the most appropriate methodological approach for the automatic measurement of rodent myocardial infarct polar map using histogram-based thresholding and unsupervised deep learning (DL)-based segmentation .
Imaging of Multiple Drug Resistance Transporters in Cancer
- Scientific Field: Oncology
- Application Summary: MIBI is used for imaging of multiple drug resistance transporters in cancer .
- Methods of Application: The study examines the affinity of 99mTc-labeled compounds for these transporters and their stability .
- Results or Outcomes: The study provides insights into the affinity and stability of 99mTc-labeled MIBI for imaging of multiple drug resistance transporters in cancer .
Safety And Hazards
2-Methoxyisobutylisonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and toxic in contact with skin . It may cause damage to organs and is fatal if swallowed or inhaled . It is recommended to use this compound only in a well-ventilated area, wear protective clothing, and avoid breathing its dust, fume, gas, mist, vapors, or spray .
Orientations Futures
Technetium 99m sestamibi, which uses 2-Methoxyisobutylisonitrile as a key starting material, is widely used in medical imaging for the assessment of myocardial perfusion, breast cancer detection, and localization of hyperfunctioning parathyroid tissues . It is expected that the use of this compound will continue to play a significant role in nuclear medicine .
Propriétés
IUPAC Name |
1-isocyano-2-methoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJFNFYPZOHRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+]#[C-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148933 | |
| Record name | 2-Methoxyisobutyl isonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyisobutylisonitrile | |
CAS RN |
109434-22-2 | |
| Record name | 2-Methoxyisobutylisonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109434222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyisobutyl isonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXYISOBUTYL ISONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3X4G63S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















